2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.2ClH/c1-11-17-14-5-3-2-4-13(14)15(19)18(11)10-12-6-8-16-9-7-12;;/h2-5,12,16H,6-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBASAXJGMGGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one typically involves a multi-step process. One common method includes the following steps :
Formation of Benzoxazinone Intermediate: Anthranilic acid derivatives are treated with acetic anhydride to form benzoxazinone intermediates.
Reaction with Amines: The benzoxazinone intermediate is then reacted with piperidine in the presence of a suitable solvent, such as ethanol, to yield the desired quinazolinone derivative.
Methylation: The final step involves the methylation of the quinazolinone derivative to obtain 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one.
Industrial Production Methods
Industrial production methods often utilize green chemistry approaches to minimize environmental impact. For instance, deep eutectic solvents and microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and biofilm inhibition properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . The compound may also interact with enzymes and receptors involved in cell signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs can be categorized based on their heterocyclic cores, substituents, and pharmacological profiles. Key comparisons include:
| Compound | Core Structure | Key Substituents | Pharmacological Target | Salt Form |
|---|---|---|---|---|
| 2-Methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride | Quinazolinone | Piperidin-4-ylmethyl | Presumed nAChRs (structural analogy) | Dihydrochloride |
| ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride] | Pyridine | Pyrrolidinylmethoxy | Neuronal nAChRs | Dihydrochloride |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | Pyridine-piperidine hybrid | Aminomethylpiperidine | Not specified (research chemical) | Dihydrochloride |
| Imp. C(BP) Dihydrochloride [] | Triazolopyridine | 4-(4-Chlorophenyl)piperazinylpropyl | Pharmaceutical impurity | Dihydrochloride |
Pharmacological and Mechanistic Differences
- ABT-089: A well-studied nAChR agonist with high selectivity for α4β2 and α7 receptor subtypes. Demonstrated efficacy in improving cognitive performance in rodent and primate models via cholinergic modulation . In contrast, the target quinazolinone derivative lacks direct mechanistic data but shares structural motifs (e.g., piperidine) that may influence receptor binding.
- Its safety profile includes low acute toxicity (LD₅₀ > 2000 mg/kg in rats), contrasting with ABT-089’s established neuroprotective and pro-cognitive effects .
- Imp. Its structural divergence (triazolopyridine core) underscores the importance of core heterocycles in determining biological activity.
Pharmacokinetic and Solubility Considerations
- Salt Forms : All compared compounds utilize dihydrochloride salts to improve solubility. For example, ABT-089’s dihydrochloride form achieves sufficient bioavailability for CNS penetration , a strategy likely shared by the target compound.
- Stability: The quinazolinone core may confer greater metabolic stability compared to pyridine-based analogs like ABT-089, though experimental data are needed to confirm this.
Biological Activity
2-Methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride is a heterocyclic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. The unique structural features, particularly the incorporation of a piperidine moiety, enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H21Cl2N3O |
| Molecular Weight | 330.26 g/mol |
| CAS Number | 2742061-80-7 |
| Purity | Min. 95% |
The biological activity of 2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Notably, it has been identified as an inhibitor of cysteine proteases such as cathepsin S, which plays a significant role in cancer progression and inflammation .
Enzyme Inhibition
The compound's ability to inhibit cathepsin S suggests potential therapeutic benefits in cancer and other diseases characterized by excessive proteolytic activity. Molecular docking studies indicate that the compound binds effectively to the active sites of these enzymes, leading to reduced enzymatic activity and subsequent modulation of cellular functions such as apoptosis and cell proliferation .
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly breast cancer cells (e.g., MDA-MB-468 and MCF-7) by modulating key pathways associated with cell survival and proliferation .
- The compound has also been evaluated for its efficacy against various cancer types, showing promising results in inhibiting tumor growth.
-
Anti-inflammatory Effects :
- The inhibition of cathepsin S is linked to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.
- Antibacterial Activity :
Case Studies and Research Findings
Several studies have explored the biological activities of quinazolinone derivatives similar to 2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride:
- Study on Quinazolinone Hybrids : A review highlighted various quinazolinone-based hybrids exhibiting diverse biological activities, including anticancer and antibacterial properties. The structural modifications significantly influenced their potency .
- Dual-target Inhibitors : Research on related compounds has shown that targeting multiple pathways (e.g., BRD4 and PARP1) can enhance anticancer efficacy through synthetic lethality strategies .
Q & A
Q. How can researchers optimize the synthesis of 2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride to improve yield and purity?
Methodological Answer:
- Synthetic Route Design : Utilize retrosynthetic analysis to identify key intermediates, such as piperidine derivatives and quinazolinone precursors. For example, oxidation and substitution reactions involving the piperidine ring (e.g., using hydrogen peroxide or sodium borohydride) can be optimized via temperature-controlled conditions (40–60°C) to minimize side products .
- Purification Strategies : Employ column chromatography with gradient elution (e.g., dichloromethane/methanol) followed by recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt with >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and confirming its hydrochloride salt form?
Methodological Answer:
- NMR Analysis : Use - and -NMR to confirm the quinazolinone core and piperidine substitution. The dihydrochloride form will show distinct proton shifts for the NH groups (δ 8.5–10.0 ppm) and chloride counterion confirmation via ion chromatography .
- Mass Spectrometry : High-resolution ESI-MS should detect the molecular ion peak at m/z corresponding to CHNO·2HCl (calculated molecular weight: ~356.3 g/mol) .
Q. How does the solubility profile of this compound influence its applicability in biological assays?
Methodological Answer:
- Solubility Testing : Conduct equilibrium solubility studies in PBS (pH 7.4) and DMSO. The dihydrochloride salt typically exhibits improved aqueous solubility (>10 mg/mL) compared to the free base, enabling in vitro assays at physiologically relevant concentrations .
- Buffer Compatibility : Validate solubility in assay-specific buffers (e.g., Tris-HCl, HEPES) to prevent precipitation during enzymatic or cellular studies .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of modifications to the piperidine-quinazolinone scaffold?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways for substitutions at the piperidine nitrogen or quinazolinone C3 position. For example, assess the energy barriers for nucleophilic attacks or hydrogen bonding interactions .
- Machine Learning : Train models on databases like Reaxys or PubChem to predict feasible reaction conditions and regioselectivity trends for novel derivatives .
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Assay Standardization : Compare results from enzymatic assays (e.g., kinase inhibition) vs. cell-based assays (e.g., proliferation IC) by normalizing data to reference inhibitors and controlling for cell permeability differences .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers caused by assay-specific variables (e.g., ATP concentrations in kinase assays) .
Q. What experimental design principles are critical for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions. Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics .
- pH-Rate Profiling : Determine degradation kinetics across pH 1–10 to identify optimal storage conditions and predict in vivo stability .
Q. How can researchers validate the compound’s target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity Labeling : Synthesize a derivative with a photoactivatable group (e.g., diazirine) to crosslink with target proteins in live cells. Identify binding partners via pull-down assays and LC-MS/MS .
- SPR/BLI : Use surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure real-time binding kinetics (K, k, k) with purified targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
